Palonosetron Hydrochloride

Receptor pharmacology Binding affinity 5-HT₃ antagonism

This second-gen 5-HT₃ antagonist offers unique allosteric binding and a ~40h half-life, delivering superior 5-day antiemetic coverage from a single dose—unlike first-gen agents requiring multiple doses. With ~100x higher binding affinity (pKi=10.5), it's the evidence-preferred compound for sustained receptor blockade in delayed CINV research. Sourcing this high-purity standard ensures reliable, reproducible results in pharmacology and in vitro studies.

Molecular Formula C19H25ClN2O
Molecular Weight 332.9 g/mol
CAS No. 135729-62-3
Cat. No. B000487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalonosetron Hydrochloride
CAS135729-62-3
Synonyms2-(1-azabicyclo(2.2.2)oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz(de)isoquinolin-1-one
2-QHBIQO
Aloxi
palonosetron
palonosetron hydrochloride
Palonosetron, (3R)-
palonosetron, (R-(R*,R*))-isomer
palonosetron, (R-(R*,S*))-isomer
palonosetron, (S-(R*,S*))-isomer
RS 25233 197
RS 25233 198
RS 25233-197
RS 25233-198
RS 25233197
RS 25233198
RS 25259
RS 25259 197
RS 25259 198
RS 25259-197
RS 25259-198
RS 25259197
RS 25259198
RS-25233-197
RS-25233-198
RS-25259
RS-25259-197
RS-25259-198
RS25233197
RS25233198
RS25259
RS25259197
RS25259198
Molecular FormulaC19H25ClN2O
Molecular Weight332.9 g/mol
Structural Identifiers
SMILESC1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl
InChIInChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1
InChIKeyOLDRWYVIKMSFFB-SSPJITILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Palonosetron Hydrochloride (CAS 135729-62-3): A Second-Generation 5-HT₃ Receptor Antagonist with Differentiated Pharmacology for CINV Prevention


Palonosetron Hydrochloride (CAS 135729-62-3) is a second-generation, selective serotonin type 3 (5-HT₃) receptor antagonist approved for the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of moderately and highly emetogenic cancer chemotherapy [1]. It is distinguished from first-generation 5-HT₃ antagonists (ondansetron, granisetron, dolasetron, tropisetron) by approximately 100-fold higher receptor binding affinity (pKi = 10.5), an extended terminal elimination half-life of approximately 40 hours, and a dual competitive-allosteric binding mechanism that is not observed with first-generation agents [2][3].

Why Palonosetron Hydrochloride Cannot Be Simply Substituted with First-Generation 5-HT₃ Antagonists in CINV Protocols


First-generation 5-HT₃ antagonists (e.g., ondansetron, granisetron, dolasetron) are not pharmacologically or clinically interchangeable with palonosetron hydrochloride. Substitution without protocol adjustment risks therapeutic failure, particularly in the delayed phase (>24–120 hours post-chemotherapy), where first-generation agents demonstrate significantly lower efficacy [1]. This failure stems from three fundamental differences: (1) palonosetron's allosteric binding mechanism produces receptor internalization and prolonged functional antagonism not achievable with strictly competitive antagonists [2]; (2) its 40-hour elimination half-life contrasts sharply with the 4–8 hour half-lives of first-generation agents, enabling single-dose coverage of the entire 5-day CINV risk window [3]; and (3) the ~100-fold higher receptor binding affinity (pKi = 10.5) of palonosetron versus first-generation comparators translates into clinically meaningful superiority in delayed and overall complete response rates [4].

Quantitative Differentiation Evidence for Palonosetron Hydrochloride Procurement: Head-to-Head Comparative Data Across Six Dimensions


Receptor Binding Affinity: Palonosetron Demonstrates ~100-Fold Higher pKi Than First-Generation 5-HT₃ Antagonists

Palonosetron exhibits a 5-HT₃ receptor binding pKi of 10.5, which is approximately 100-fold higher than first-generation 5-HT₃ receptor antagonists [1]. In direct comparison, granisetron has a pKi of 8.91, tropisetron 8.81, ondansetron 8.39, and dolasetron 7.6 [1]. The pKi difference of 1.59 units between palonosetron and granisetron, and 2.11 units versus ondansetron, translates to binding affinity ratios of approximately 39-fold and 129-fold, respectively, based on the logarithmic relationship ΔpKi = log(Ka₂/Ka₁).

Receptor pharmacology Binding affinity 5-HT₃ antagonism pKi

Delayed-Phase Complete Response: Palonosetron Achieves 57% CR vs 45% for First-Generation 5-HT₃ Antagonists in Pooled Phase III Analysis

In a pooled analysis of four randomized, double-blind phase III trials (n = 2,962), palonosetron demonstrated significantly higher complete response rates in the delayed phase (>24–120 hours post-chemotherapy) compared with older 5-HT₃ receptor antagonists (ondansetron, dolasetron, and granisetron combined) [1]. The complete response rate (no emesis, no rescue antiemetics) was 57% for palonosetron versus 45% for the comparator group (P < 0.0001), yielding an absolute difference of 12 percentage points and an odds ratio of 1.62 (95% CI: 1.40–1.88) [1].

CINV Delayed phase Complete response Phase III clinical trial Pooled analysis

Overall-Phase Complete Response: Palonosetron Superior to Granisetron with OR 1.37 in Meta-Analysis of 17 Studies

A systematic review and meta-analysis of 12 randomized controlled trials and five retrospective studies (total 17 studies) directly comparing palonosetron versus granisetron for CINV prevention found that palonosetron was consistently statistically superior across all phases [1]. For the overall phase (0–120 hours post-chemotherapy), the pooled complete response rate favored palonosetron with an odds ratio of 1.37 (95% CI: 1.17–1.60) [1]. Superiority was also observed in acute phases (OR = 1.28, 95% CI: 1.06–1.54) and delayed phases (OR = 1.38, 95% CI: 1.13–1.69) [1].

CINV Meta-analysis Complete response Granisetron Overall phase

Pharmacokinetic Differentiation: Palonosetron Elimination Half-Life of ~40 Hours vs Ondansetron ~4 Hours

Palonosetron exhibits a terminal elimination half-life of approximately 40 hours in healthy subjects, which is approximately 10-fold longer than ondansetron (3.5–5.5 hours) and substantially longer than granisetron (4.9–7.6 hours) and dolasetron (6.9–7.3 hours) [1][2]. Additionally, palonosetron has a larger volume of distribution (8.3 L/kg) compared with ondansetron (1.8 L/kg) and granisetron (3.0 L/kg), indicating more extensive tissue distribution [1]. Palonosetron also demonstrates superior oral bioavailability (97%) relative to ondansetron (60–70%), granisetron (60%), and tropisetron (60%) [1].

Pharmacokinetics Half-life Elimination Volume of distribution Oral bioavailability

Cardiotoxicity Risk Profile: Palonosetron Shows Longer Latency to Cardiac Events vs Ondansetron in FAERS Database Analysis

A comprehensive FAERS database analysis (January 2004 to March 2023) of 1,174 cardiotoxicity reports related to 5-HT₃ receptor antagonists revealed differential cardiac safety profiles [1]. Palonosetron demonstrated a longer latency to cardiotoxicity onset than ondansetron and granisetron, which exhibited similar time-to-onset values [1]. Importantly, after excluding cases with pre-existing heart disease and electrolyte disorders, the arrhythmia signal for palonosetron was no longer statistically significant, whereas signals for ondansetron persisted [1]. Physiologically based pharmacokinetic (PBPK) modeling revealed that ondansetron concentration in cardiac tissue was 2.3-fold higher than in plasma, potentially explaining its higher observed cardiotoxicity [1].

Cardiotoxicity QT prolongation Pharmacovigilance FAERS Safety

Health Economic Differentiation: NEPA (Netupitant/Palonosetron) Associated with Significantly Lower CINV-Related Hospitalization Costs vs Aprepitant-Containing Regimens

A real-world retrospective analysis of 15,583 patient records from US community oncology networks (January 2018 to October 2020) evaluated CINV-related hospitalization costs associated with different antiemetic regimens [1]. The analysis compared NEPA (netupitant/palonosetron fixed combination; n = 807) versus APON (aprepitant/fosaprepitant + ondansetron; n = 2,023) and APPA (aprepitant/fosaprepitant + palonosetron; n = 12,753) [1]. CINV-related hospitalization costs were significantly lower in the NEPA group compared to both APON and APPA groups (P < 0.0001 for both comparisons), with cost differences potentially driven by higher average cost per hospitalized patient and higher number of repeat hospitalizations in the comparator groups [1].

Cost-effectiveness Hospitalization costs Health economics Real-world evidence NEPA

Evidence-Based Application Scenarios Where Palonosetron Hydrochloride Procurement Is Scientifically Justified Over Alternatives


Delayed CINV Prevention in Moderately or Highly Emetogenic Chemotherapy Regimens

Palonosetron is the evidence-preferred 5-HT₃ antagonist for protocols where delayed CINV control is critical. In the pooled phase III analysis, palonosetron achieved a 57% delayed-phase complete response rate versus 45% for first-generation agents (P < 0.0001; OR = 1.62, 95% CI: 1.40–1.88) [1]. This 12-percentage-point absolute improvement is clinically meaningful in patients receiving moderately emetogenic chemotherapy (MEC) or highly emetogenic chemotherapy (HEC), where delayed nausea and vomiting significantly impact quality of life and treatment adherence [1].

Single-Dose Antiemetic Coverage for Multi-Day Chemotherapy Protocols

Palonosetron's 40-hour elimination half-life and high receptor binding affinity (pKi = 10.5) enable effective 5-day antiemetic coverage with a single pre-chemotherapy dose [1][2]. This contrasts with first-generation agents (e.g., ondansetron t₁/₂ = 3.5–5.5 hours) which require multiple daily administrations to maintain coverage through the delayed phase [3]. Procurement for outpatient chemotherapy centers or settings with limited nursing resources is justified by reduced administration burden and improved protocol adherence.

Value-Based Formulary Selection in Integrated Oncology Networks

Real-world evidence from 15,583 patients demonstrates that palonosetron-containing regimens (specifically NEPA) are associated with significantly lower CINV-related hospitalization costs compared with aprepitant-based combinations containing either ondansetron or palonosetron (P < 0.0001 for both comparisons) [1]. For integrated delivery networks and accountable care organizations bearing total cost of care risk, palonosetron-based antiemetic strategies offer measurable downstream cost offsets that justify preferential formulary positioning.

Preclinical Receptor Pharmacology Research Requiring High-Affinity 5-HT₃ Antagonism

For in vitro research applications requiring potent and sustained 5-HT₃ receptor blockade, palonosetron hydrochloride provides pKi = 10.5 binding affinity—approximately 39-fold higher than granisetron (pKi = 8.91) and 129-fold higher than ondansetron (pKi = 8.39) [1]. Additionally, its unique allosteric binding mechanism, which induces positive cooperativity and receptor internalization, makes it the preferred tool compound for studying 5-HT₃ receptor pharmacology and prolonged receptor antagonism beyond simple competitive inhibition [2].

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